1-Aminopyrrolidin-3-ol

Descripción

Contextual Significance of Pyrrolidine (B122466) Scaffolds in Synthetic and Medicinal Chemistry Research

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry and drug discovery. nih.govtandfonline.com Its prevalence is attributed to several key features. The three-dimensional, non-planar structure of the pyrrolidine ring allows for a greater exploration of chemical space compared to flat, aromatic systems. nih.govresearchgate.net This "pseudorotation" of the ring enables the creation of molecules with diverse spatial arrangements of substituents, which is crucial for optimizing interactions with biological targets. nih.govresearchgate.net

The presence of sp³-hybridized carbon atoms and the potential for multiple stereocenters contribute to the structural diversity and complexity of pyrrolidine-containing molecules. nih.gov This stereochemical richness is often essential for achieving the high selectivity and potency required for therapeutic agents. researchgate.net In fact, the pyrrolidine nucleus is one of the most common five-membered non-aromatic nitrogen heterocycles found in drugs approved by the U.S. Food and Drug Administration (FDA). nih.gov

Pyrrolidine derivatives have demonstrated a wide array of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties. tandfonline.comfrontiersin.org They are also utilized as intermediates in the synthesis of complex natural products and as ligands in catalysis. nih.govfrontiersin.org

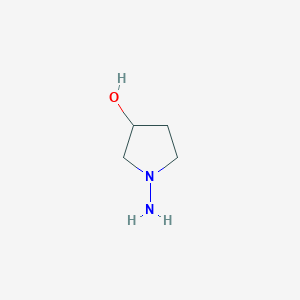

Structural Characteristics and Fundamental Reactivity Principles of 1-Aminopyrrolidin-3-ol

1-Aminopyrrolidin-3-ol is a bifunctional molecule featuring a saturated five-membered pyrrolidine ring. Its key structural attributes are a hydroxyl (-OH) group at the 3-position and an amino (-NH₂) group attached to the nitrogen atom at the 1-position.

The presence of these two functional groups, an alcohol and a hydrazine-like amino group, dictates its fundamental reactivity. The hydroxyl group can participate in reactions typical of alcohols, such as esterification and etherification. The amino group, being a nucleophile, can undergo reactions like acylation to form amides. cymitquimica.com The interplay of these two groups allows for a variety of chemical transformations, making it a versatile building block in organic synthesis. The stereochemistry at the 3-position also introduces the possibility of chirality, leading to (R)- and (S)-enantiomers, which can have different biological activities and applications.

Historical Perspective of its Role in Organic Synthesis

The utility of pyrrolidine derivatives in organic synthesis has been recognized for many years. Early work often focused on the synthesis and manipulation of the pyrrolidine ring itself. acs.orgchalmers.se The development of methods to introduce functional groups at specific positions on the pyrrolidine scaffold has been a continuous area of research.

For instance, a 2016 study described the synthesis and structure-activity relationship of (3S,4S)-4-aminopyrrolidine-3-ol derivatives as inhibitors of the enzyme BACE1, which is a target for Alzheimer's disease research. nih.gov This research highlights the application of this specific scaffold in the development of potential therapeutic agents. The synthesis of these derivatives often involves multi-step sequences, starting from readily available chiral precursors to control the stereochemistry of the final products. nih.govscribd.com

Furthermore, research into related aminopyrrolidine structures, such as 1-benzyl-3-aminopyrrolidine, has led to the development of resolution methods to separate enantiomers, which is crucial for their application in asymmetric synthesis and as chiral building blocks. google.com The synthesis of pyrrolidine-based iminosugars, which can act as enzyme inhibitors, also showcases the importance of functionalized pyrrolidines like 1-Aminopyrrolidin-3-ol in the creation of biologically active molecules. orientjchem.org

Structure

3D Structure

Propiedades

IUPAC Name |

1-aminopyrrolidin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O/c5-6-2-1-4(7)3-6/h4,7H,1-3,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXAIQPPVOCFPQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30615742 | |

| Record name | 1-Aminopyrrolidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30615742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887591-10-8 | |

| Record name | 1-Amino-3-pyrrolidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887591-10-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Aminopyrrolidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30615742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Aminopyrrolidin 3 Ol and Its Analogs

Enantioselective and Diastereoselective Synthesis Strategies

The creation of specific stereoisomers of 1-Aminopyrrolidin-3-ol is paramount for its application in drug discovery, as different enantiomers and diastereomers can exhibit vastly different biological activities. To this end, a variety of stereoselective synthetic strategies have been developed.

Chiral Auxiliary and Ligand-Mediated Approaches

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction. rsc.orgwikipedia.org After the desired stereocenter is created, the auxiliary can be removed and ideally recycled. A common strategy involves the use of chiral auxiliaries derived from readily available natural products like amino acids. For instance, Evans oxazolidinones, derived from amino alcohols, are widely used to control the stereochemistry of alkylation and aldol (B89426) reactions, which can be key steps in the synthesis of pyrrolidine (B122466) precursors. uwindsor.ca

Another powerful approach is the use of chiral ligands in metal-catalyzed reactions. These ligands coordinate to a metal center, creating a chiral environment that influences the stereochemical course of the reaction. For example, the asymmetric addition of organometallic reagents to aldehydes or imines, key intermediates in pyrrolidine synthesis, can be rendered highly enantioselective through the use of chiral ligands. researchgate.net

A notable example of a chiral auxiliary in the synthesis of substituted pyrrolidines is the use of N-tert-butanesulfinimines. These have been shown to be effective in directing the diastereoselective 1,3-dipolar cycloaddition reactions with azomethine ylides to produce densely substituted pyrrolidines with high levels of stereocontrol. acs.org The sulfinyl group's ability to chelate to a metal catalyst and sterically direct the approach of the reacting partners is key to its effectiveness.

| Chiral Auxiliary/Ligand | Reaction Type | Substrate | Product Configuration | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) |

| (S)-N-tert-Butanesulfinyl | 1,3-Dipolar Cycloaddition | Imine and Azomethine Ylide | (2S,3R,4S,5R) | >95:5 | >98% |

| Evans Oxazolidinone | Enolate Alkylation | N-Acyloxazolidinone | Varies | >95:5 | >99% |

| (R,R)-DIOP | Asymmetric Hydrogenation | Substituted Pyrroline | Varies | N/A | up to 99% |

Asymmetric Catalysis in Pyrrolidinol Synthesis

Asymmetric catalysis, where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product, is a highly efficient and atom-economical approach. beilstein-journals.org Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool in this regard. Proline and its derivatives are particularly effective organocatalysts for a variety of asymmetric transformations, including aldol and Mannich reactions, which can be used to construct the pyrrolidine ring. mdpi.com

Transition metal catalysis with chiral ligands is another cornerstone of asymmetric synthesis. For instance, the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with alkenes is a versatile method for the synthesis of a wide range of stereochemically diverse pyrrolidines. nih.gov The choice of metal catalyst and chiral ligand can be tuned to favor the formation of a specific stereoisomer.

| Catalyst System | Reaction Type | Substrate | Key Features | Enantiomeric Excess (e.e.) |

| Proline | Aldol Reaction | Aldehyde and Ketone | Forms C-C bonds with high stereocontrol | up to 99% |

| Ag(I) / Chiral Phosphine (B1218219) | 1,3-Dipolar Cycloaddition | Azomethine Ylide and Alkene | Access to diverse pyrrolidine stereoisomers | up to 98% |

| Ru-BINAP | Asymmetric Hydrogenation | Ketone Precursor | High turnover numbers and enantioselectivity | >99% |

Kinetic Resolution Techniques

Kinetic resolution is a method for separating a racemic mixture by exploiting the different reaction rates of the enantiomers with a chiral catalyst or reagent. researchgate.net This technique can be highly effective for obtaining enantiomerically pure compounds, although the theoretical maximum yield for the resolved enantiomer is 50%.

Enzymes are particularly adept at kinetic resolution due to their high stereospecificity. For instance, transaminases have been successfully employed in the kinetic resolution of racemic 3-aminopyrrolidine (B1265635) derivatives. smolecule.comacs.orgacs.org By using a protecting group strategy, such as N-Cbz or N-Boc protection, the efficiency and enantioselectivity of the enzymatic resolution can be significantly enhanced. smolecule.com Research has shown that 1-N-Cbz-protected 3-aminopyrrolidine can be resolved to achieve over 99% enantiomeric excess (ee) at 50% conversion. smolecule.com

Dynamic kinetic resolution (DKR) is an advancement over traditional kinetic resolution that allows for the in-situ racemization of the slower-reacting enantiomer, theoretically enabling a 100% yield of the desired enantiomerically pure product. nih.gov This is often achieved by combining an enzymatic resolution with a chemical racemization catalyst.

| Resolution Method | Catalyst/Reagent | Substrate | Enantiomeric Excess (e.e.) of Recovered Amine | Yield |

| Kinetic Resolution | ω-Transaminase | N-Boc-3-aminopyrrolidine | >99% | ~50% |

| Kinetic Resolution | Lipase | N-Cbz-3-aminopyrrolidine | >99% | ~50% |

| Dynamic Kinetic Resolution | Ruthenium complex and Lipase | Racemic secondary alcohol precursor | up to 99% | up to 100% |

Multicomponent Reaction (MCR) Pathways

Multicomponent reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot procedure. deepdyve.comnih.govrsc.orgnih.gov These reactions are highly atom-economical and offer a rapid route to complex molecules from simple precursors. The 1,3-dipolar cycloaddition of azomethine ylides, generated in situ from an amino acid and an aldehyde, with a dipolarophile is a powerful MCR for the synthesis of highly substituted pyrrolidines. rsc.org

A multifaceted approach combining an MCR with subsequent amination and stereoselective reduction reactions has been used to synthesize novel pyrrolidine-based iminosugars, which are analogs of 1-aminopyrrolidin-3-ol. orientjchem.org This strategy allows for the rapid construction of a functionalized pyrrolidine skeleton. orientjchem.org

| MCR Type | Reactants | Product | Key Features |

| 1,3-Dipolar Cycloaddition | Amino acid, Aldehyde, Alkene | Substituted Pyrrolidine | High stereocontrol, convergent |

| Ugi Reaction | Isocyanide, Aldehyde, Amine, Carboxylic Acid | α-Acylamino Amide | Forms multiple bonds in one step |

| Mannich Reaction | Aldehyde, Amine, Enolizable Carbonyl | β-Amino Carbonyl Compound | C-C bond formation with amino group introduction |

Stereocontrolled Functionalization of Pyrrolidine Precursors (e.g., Epoxides, Pyrrolinones)

The stereocontrolled functionalization of pre-existing pyrrolidine rings or their immediate precursors is a common and effective strategy for the synthesis of 1-aminopyrrolidin-3-ol and its analogs. The ring-opening of chiral epoxides is a particularly useful method. For example, enantiomerically pure trans-4-aminopiperidin-3-ols, which are six-membered ring analogs of the target compound, have been synthesized through the stereospecific ring-opening of a chiral 1-benzyl-3,4-epoxypiperidine with various amines. smolecule.com This methodology can be extended to the synthesis of aminopyrrolidinols from the corresponding pyrrolidine epoxides.

Pyrrolinones are another versatile class of precursors. They can undergo a variety of stereoselective transformations, such as conjugate additions and reductions, to introduce the desired functional groups with high levels of stereocontrol. For instance, the reduction of a 3-hydroxy-4-carbomethoxy-3-pyrroliden-2-one with a palladium on carbon catalyst can proceed with high cis-diastereoselectivity. acs.org Subsequent reduction of the ester and amide functionalities can then afford the desired 4-(hydroxymethyl)pyrrolidin-3-ol, a close analog of 1-aminopyrrolidin-3-ol. acs.org

| Precursor | Reaction | Reagent/Catalyst | Product | Stereocontrol |

| Chiral Pyrrolidine Epoxide | Ring-opening with Amine | Lewis Acid (e.g., LiClO4) | trans-Aminopyrrolidinol | High (retention of configuration) |

| Pyrrolinone | Conjugate Addition | Organocuprate | Substituted Pyrrolidinone | High (controlled by substrate and reagent) |

| Pyrrolinone | Diastereoselective Reduction | Pd/C, H2 | cis-Hydroxypyrrolidinone | High |

Green Chemistry Principles and Process Optimization in Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org In the context of synthesizing 1-aminopyrrolidin-3-ol, this involves the use of environmentally benign solvents (such as water or ethanol), the development of catalyst systems that can be recycled and reused, and the optimization of reaction conditions to minimize energy consumption and waste production.

The use of recyclable catalysts, such as magnetic nanocatalysts, is another important aspect of green synthesis. These catalysts can be easily separated from the reaction mixture using a magnet and reused multiple times without a significant loss of activity.

| Green Chemistry Approach | Example Application | Key Advantages |

| Use of Aqueous Solvents | Micellar Catalysis | Reduced use of volatile organic compounds (VOCs), enhanced reaction rates |

| Mechanochemistry (Ball Milling) | Synthesis of heterocyclic compounds | Reduced solvent use, shorter reaction times, improved yields |

| Recyclable Catalysts | Magnetic Nanoparticle-supported Catalysts | Easy catalyst separation and reuse, reduced waste |

| Biocatalysis | Enzymatic resolutions and reductions | High selectivity, mild reaction conditions, biodegradable catalysts |

Chemical Reactivity and Derivatization Studies of 1 Aminopyrrolidin 3 Ol

Reactivity of Amine and Hydroxyl Functionalities

1-Aminopyrrolidin-3-ol possesses two primary reactive centers: the exocyclic primary amino group (-NH₂) and the secondary hydroxyl group (-OH). The presence of these two distinct functionalities allows for a wide range of selective chemical transformations.

The primary amino group is nucleophilic and readily participates in reactions typical of amines. msu.edu These include acylation to form amides, alkylation, and sulfonylation to yield sulfonamides. The hydroxyl group, being a secondary alcohol, can undergo reactions such as esterification to form esters and etherification to produce ethers. The relative reactivity of these groups can be controlled through the use of protecting groups, enabling selective derivatization. For instance, the amine can be protected with a tert-butoxycarbonyl (Boc) group, allowing for reactions to be carried out exclusively at the hydroxyl site. nih.gov

Research on analogous structures, such as 1-amino-3-piperidinol, demonstrates the versatility of these dual functional groups, where the hydroxyl group can undergo esterification while the amino group partakes in acylation or reductive alkylation. This differential reactivity is a key feature exploited in the synthesis of complex molecules.

Table 1: Reactivity of Functional Groups in 1-Aminopyrrolidin-3-ol

| Functional Group | Reaction Type | Product Class |

|---|---|---|

| Primary Amine (-NH₂) | Acylation | Amide |

| Alkylation | Secondary/Tertiary Amine | |

| Sulfonylation | Sulfonamide | |

| Reductive Amination | Secondary Amine | |

| Secondary Hydroxyl (-OH) | Esterification | Ester |

| Etherification | Ether | |

| Oxidation | Ketone |

Pyrrolidine (B122466) Ring Functionalization and Modification Strategies

Functionalization of the 1-aminopyrrolidin-3-ol scaffold primarily involves modifications targeting the exocyclic amine and the hydroxyl group, as these are the most reactive sites. Strategies for modifying the pyrrolidine ring itself are less direct and often involve synthesizing the ring from acyclic precursors with the desired substitutions already in place. nih.govrsc.org

Modification strategies for pre-formed 1-aminopyrrolidin-3-ol rings typically include:

N-Functionalization: The primary amino group at the N1 position is a key handle for introducing a wide variety of substituents. This is often achieved through acylation or reductive amination.

O-Functionalization: The hydroxyl group at the C3 position can be converted into ethers or esters to modulate the compound's physicochemical properties.

Stereoselective Synthesis: A crucial aspect of pyrrolidine chemistry is controlling the stereochemistry at the C3 and C4 positions (if substituted). The spatial orientation of substituents significantly influences biological activity, as the non-planar, three-dimensional structure of the pyrrolidine ring allows for precise exploration of pharmacophore space. nih.govresearchgate.netresearchgate.net

In many synthetic endeavors, protecting groups are employed to achieve regioselectivity. For example, tert-Butyl ((1-(3-([1,1′-biphenyl]-2-yloxy)-2-hydroxypropyl)pyrrolidin-3-yl)carbamate demonstrates a strategy where a Boc-protected amine on the pyrrolidine ring allows for selective alkylation at the ring nitrogen. nih.gov

Table 2: Common Functionalization Strategies

| Strategy | Target Site | Reaction Example | Purpose |

|---|---|---|---|

| N-Acylation | N1-Amine | Reaction with an acyl chloride | Introduce amide-linked substituents |

| N-Alkylation | N1-Amine | Reductive amination with an aldehyde/ketone | Introduce alkyl substituents |

| O-Etherification | C3-Hydroxyl | Williamson ether synthesis | Modify polarity and hydrogen bonding capacity |

| Protection/Deprotection | N1-Amine / C3-Hydroxyl | Boc protection of amine | Enable selective reaction at the other functional group |

Formation of Complex Scaffolds and Heterocyclic Systems

1-Aminopyrrolidin-3-ol and its derivatives are valuable building blocks for constructing more complex molecular architectures and diverse heterocyclic systems. nih.govacs.org The pyrrolidine ring serves as a versatile, three-dimensional scaffold that can be elaborated upon to generate novel chemical entities. researchgate.net

A notable application is in the synthesis of BACE1 inhibitors for potential use in treating Alzheimer's disease. nih.gov In this context, the (3S,4S)-4-aminopyrrolidine-3-ol core is used as a central scaffold. researchgate.net Different functional groups are attached to this core to optimize binding interactions with the enzyme's active site. researchgate.net For instance, researchers have synthesized libraries of derivatives by modifying substituents on the pyrrolidine scaffold to improve potency and selectivity. nih.govresearchgate.net

Furthermore, the reactive handles on 1-aminopyrrolidin-3-ol allow for its fusion or linkage to other heterocyclic systems. Studies have shown the replacement of the pyrrolidine ring with a 2-aminobenzimidazole (B67599) scaffold in an effort to enhance cell permeability, demonstrating how the initial scaffold guides the design of next-generation compounds. researchgate.net It has also been incorporated into complex structures like 1H-pyrrolo[3,2-c]quinolines, where it serves as the amine fragment crucial for affinity to specific biological targets. mdpi.com The ability to use this compound to build spirocycles and other intricate molecular architectures highlights its importance in exploring novel chemical space. tu-dortmund.demdpi.com

Table 3: Examples of Complex Scaffolds Derived from 1-Aminopyrrolidin-3-ol

| Derived Scaffold/System | Base Scaffold | Application/Target | Reference |

|---|---|---|---|

| Biphenyl-substituted pyrrolidines | (3S,4S)-4-Aminopyrrolidin-3-ol | BACE1 Inhibition | researchgate.net |

| 1H-Pyrrolo[3,2-c]quinoline derivatives | (R)-2-(aminomethyl)pyrrolidine | 5-HT₆/D₃ Receptor Ligands | mdpi.com |

| Fused heterocyclic systems | 2-Aminobenzimidazole (as replacement) | BACE1 Inhibition | researchgate.net |

Chelation Properties and Metal Complexation Studies

The structure of 1-aminopyrrolidin-3-ol, containing both a nitrogen-based amino group and an oxygen-based hydroxyl group, suggests its potential to act as a chelating agent for metal ions. The nitrogen and oxygen atoms can serve as electron-pair donors (Lewis bases) to coordinate with a central metal ion (Lewis acid), potentially forming a stable five-membered chelate ring.

While specific studies focusing exclusively on the metal complexation of 1-aminopyrrolidin-3-ol are not extensively detailed in the reviewed literature, the principles of coordination chemistry and studies of analogous compounds provide strong evidence for this capability. For example, research on other polyamine ligands, such as 5-aminomethyl- orientjchem.organeN4, shows that primary amine functions readily coordinate with metal ions like Cu(II), Ni(II), and Cr(III). scirp.org Similarly, boronic acid derivatives of amino acids are known to chelate the two manganese ions in the active site of the arginase enzyme. nih.gov

The ability of nitrogen and oxygen donor atoms in organic molecules to form stable complexes with transition metals is a well-established phenomenon. analis.com.myresearchgate.net It is therefore highly probable that 1-aminopyrrolidin-3-ol can act as a bidentate ligand, binding to a single metal center through both the amino nitrogen and the hydroxyl oxygen. The stability and geometry of such complexes would depend on the specific metal ion involved. scirp.orgresearchgate.net

Table 4: Potential Metal Chelation Properties

| Property | Description |

|---|---|

| Potential Donor Atoms | Amino Nitrogen (N), Hydroxyl Oxygen (O) |

| Likely Ligand Type | Bidentate |

| Potential Coordinated Metals | Transition metals (e.g., Cu²⁺, Ni²⁺, Zn²⁺), Lanthanides |

| Basis for Chelation | Formation of a stable 5-membered ring involving the metal center, N, C1, C2, and O atoms of the ligand. |

Stereochemical Investigations and Chiral Applications

Determination of Absolute and Relative Configuration

The absolute configuration of a chiral molecule describes the precise three-dimensional arrangement of its atoms. slideshare.netucalgary.ca For derivatives of 1-aminopyrrolidin-3-ol, determining this configuration is crucial for understanding their interaction with other chiral molecules and for their application in asymmetric synthesis. The Cahn-Ingold-Prelog (R/S) system is used to assign the absolute configuration based on the priority of the groups attached to the stereogenic center. slideshare.net

The relative configuration compares the spatial arrangement of different stereocenters within the same molecule (e.g., cis/trans). ucalgary.ca In the synthesis of derivatives from 1-aminopyrrolidin-3-ol, the stereochemical outcome is often dictated by the reaction mechanism. For instance, nucleophilic substitution reactions at a chiral center can proceed with either inversion or retention of configuration, thereby establishing the relative stereochemistry of the product. nih.govsemanticscholar.org

Chemical correlation is a powerful method for determining absolute configuration. ucalgary.cathieme-connect.de If a new chiral compound can be synthesized from a starting material of known absolute configuration through a series of stereochemically predictable reactions, its own absolute configuration can be inferred. ucalgary.ca For example, the synthesis of enantiomerically pure trans-(3R,4R)-4-aminopiperidin-3-ols was achieved through the reaction of an epoxide with a known (3R,4S) configuration, and the product's absolute configuration was confirmed via this correlation. arkat-usa.org

Analytical Methods for Enantiomeric and Diastereomeric Purity Assessment

Ensuring the stereochemical purity of 1-aminopyrrolidin-3-ol and its derivatives is paramount for their effective use. Several analytical techniques are employed to determine enantiomeric excess (ee) and diastereomeric ratio (dr).

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) using chiral stationary phases (CSPs) are primary methods for separating and quantifying enantiomers. americanpharmaceuticalreview.comgcms.cz These columns create a chiral environment that allows for differential interaction with each enantiomer, leading to different retention times. Another approach is pre-column derivatization, where the enantiomers are reacted with a chiral derivatizing agent to form diastereomers. psu.edunih.govdntb.gov.ua These diastereomers, having different physical properties, can then be separated on a standard achiral column. nih.gov For instance, fluorescent chiral derivatizing agents like (+)- and (-)-4-(N,N-dimethylaminosulfonyl)-7-(3-aminopyrrolidin-l-yl)-2,1,3-benzoxadiazole (DBD-APy) have been synthesized for the HPLC separation of carboxylic acid enantiomers. psu.edu

Chiral NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for stereochemical analysis. To determine enantiomeric purity, a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA) is used to create a diastereomeric environment. nih.govresearchgate.net This results in distinct NMR signals for the different stereoisomers, allowing for their quantification by integrating the corresponding peaks. nih.govresearchgate.net A common protocol involves the condensation of a primary amine with 2-formylphenylboronic acid and an enantiopure binaphthol (BINOL) to form diastereomeric iminoboronate esters, which show well-resolved signals in the ¹H NMR spectrum. researchgate.net Similarly, ³¹P NMR can be used for chiral discrimination of alcohols and amines after derivatization. mdpi.com

X-ray Crystallography: This is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration. thieme-connect.depages.devnih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed electron density map can be generated, revealing the precise positions of atoms and their stereochemical arrangement. pages.devresearchgate.netmdpi.com The absolute configuration of complex molecules, such as the dihydrobromide of (–)-(3R,4R)-1-benzyl-4-[(1'S)-phenylethyl]aminopiperidin-3-ol, has been unambiguously confirmed using this technique. arkat-usa.org

| Method | Principle | Application Example | Reference |

|---|---|---|---|

| Chiral HPLC | Separation of enantiomers on a chiral stationary phase or as diastereomeric derivatives on an achiral phase. | Resolution of anti-inflammatory drug enantiomers after derivatization with reagents derived from 3-aminopyrrolidine (B1265635). | psu.edunih.gov |

| Chiral NMR | Use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) to induce chemical shift differences between enantiomers. | Determination of enantiomeric purity of primary amines by forming diastereomeric iminoboronate esters with 2-formylphenylboronic acid and BINOL. | nih.govresearchgate.net |

| X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the absolute three-dimensional structure. | Unambiguous confirmation of the (3R,4R) absolute configuration of a substituted aminopiperidin-3-ol derivative. | thieme-connect.dearkat-usa.org |

Application as Chiral Building Blocks in Asymmetric Synthesis

Chiral building blocks are enantiomerically pure compounds that serve as starting materials for the synthesis of complex, stereochemically defined target molecules, particularly in drug discovery. nih.govresearchgate.net 1-Aminopyrrolidin-3-ol and its protected forms are valuable chiral synthons due to the versatile pyrrolidine (B122466) scaffold and the presence of two distinct functional groups (amino and hydroxyl) that can be selectively manipulated. semanticscholar.orgnih.gov

These building blocks are incorporated into larger molecules, transferring their chirality to the final product. For example, derivatives of 3-aminopyrrolidine have been used in the synthesis of N-(aminocycloalkylene)amino acid derivatives. nih.gov In these syntheses, a nucleophilic substitution (Sₙ2) reaction between an aminopyrrolidine and a chiral triflate ester proceeds with inversion of configuration, yielding products with high diastereomeric and enantiomeric purity. nih.gov The pyrrolidine ring is a common structural motif in many biologically active compounds and pharmaceuticals, making its chiral derivatives highly sought after. semanticscholar.orgnih.gov The synthesis of various pyrrolidine-based compounds, including potential agents for Alzheimer's disease and anticonvulsants, highlights the importance of this scaffold. nih.gov

| Starting Material | Reaction Type | Product Class | Key Feature | Reference |

|---|---|---|---|---|

| (R)- or (S)-3-Boc-aminopyrrolidine | Nucleophilic substitution with chiral triflate esters | Methyl 2-[(Boc-amino)cycloamin-1-yl]alkanoates | Inversion of configuration at the reaction center, high diastereomeric ratio (dr) up to 100:0. | nih.gov |

| l-Pyroglutamic Acid | Multi-step synthesis | 2-Substituted pyrrolidines and 5-substituted pyrrolidinones | Utilization of a natural chiral pool starting material to create new chiral pyrrolidine derivatives. | acs.org |

| (3S,4S)-4-Aminopyrrolidine-3-ol derivatives | Library synthesis | Potential BACE1 inhibitors for Alzheimer's disease | Demonstrates the direct use of the chiral scaffold in medicinal chemistry. | nih.gov |

Role as Chiral Ligands and Organocatalysts

The derivatives of 1-aminopyrrolidin-3-ol are extensively used as chiral ligands in transition-metal-catalyzed asymmetric reactions and as organocatalysts.

Chiral Ligands: A chiral ligand coordinates to a metal center, creating a chiral environment that directs the stereochemical outcome of a catalytic reaction. Pyrrolidine derivatives, with their nitrogen and other potential donor atoms (e.g., oxygen from the hydroxyl group or sulfur in thioether derivatives), can act as bidentate ligands. semanticscholar.org For instance, N,S-donor ligands derived from (S)-1-benzylpyrrolidin-3-ol have been successfully employed in palladium-catalyzed asymmetric allylic alkylation (the Tsuji-Trost reaction), achieving high yields and enantiomeric excesses up to 90%. semanticscholar.org Similarly, lithium amides derived from chiral 3-aminopyrrolidines have been used as chiral auxiliaries to induce asymmetry in the addition of alkyllithium compounds to aldehydes, yielding enantiomeric excesses up to 76%. acs.org

Organocatalysts: Organocatalysis refers to the use of small, chiral organic molecules to catalyze chemical reactions. Proline and its derivatives are among the most successful organocatalysts. The pyrrolidine scaffold of 1-aminopyrrolidin-3-ol makes it an attractive precursor for developing new organocatalysts. bham.ac.uk These catalysts often operate by forming transient chiral intermediates, such as enamines or iminium ions, with the substrates, thereby controlling the stereoselectivity of the reaction. The synthesis of nicotine (B1678760) with a 24% ee using a modified L-proline derivative represents an early example of using a chiral pyrrolidine-based catalyst. bham.ac.uk

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations are employed to determine the fundamental electronic properties of molecules. These calculations, which can range from Hartree-Fock (HF) theory to more complex methods like Møller-Plesset perturbation theory (MP2) and Density Functional Theory (DFT), provide a detailed picture of electron distribution and energy levels. acs.orgtaylor.edu Such methods are foundational for understanding a molecule's reactivity and spectroscopic characteristics. taylor.edu

For a derivative, 3-aminopyrrolidine (B1265635) lithium amide, ab initio quantum chemical calculations have been used to compute nuclear magnetic resonance (NMR) coupling constants. acs.org These studies are critical because organolithium compounds are known for their tendency to aggregate in solution, and NMR is a primary tool for studying their state. acs.org Theoretical calculations help to interpret experimental NMR data by providing a basis for understanding the structure of these species in solution. acs.org

Researchers have investigated the one-bond spin-spin coupling constant, ¹J(¹⁵N-⁶Li), for models of lithium amides. acs.org Calculations were performed at both the HF and MP2 levels of theory to assess the impact of electron correlation. acs.org The findings indicated that intermolecular interactions, such as solvation, have a more significant influence on the coupling constants than the refinement of the computational level itself. acs.org A good agreement was found between the calculated ¹J(N−Li) for a model system and the value measured experimentally for a ⁶Li-¹⁵N doubly labeled 3-aminopyrrolidine (3-AP) lithium amide, validating the computational approach. acs.org

Table 1: Theoretical and Experimental NMR Coupling Constants for a 3-Aminopyrrolidine Lithium Amide Derivative

| Parameter | Computational Model | Value | Reference |

|---|---|---|---|

| ¹J(¹⁵N-⁶Li) | Solvated H₂NLi Model | Good agreement with experimental | acs.org |

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis investigates the different spatial arrangements (conformers) a molecule can adopt due to the rotation around its single bonds. Molecular dynamics (MD) simulations complement this by providing a dynamic view of a molecule's movement and conformational flexibility over time. nih.gov MD simulations track the positions and motions of every atom, allowing researchers to assess the mobility of different molecular regions and observe structural fluctuations. nih.gov This is particularly valuable for understanding how a ligand might adapt its shape upon binding to a receptor. elifesciences.orgelifesciences.org

In the context of drug design, MD simulations have been applied to derivatives of 1-aminopyrrolidin-3-ol to evaluate their behavior when interacting with biological targets. For instance, (3S,4S)-4-aminopyrrolidine-3-ol derivatives developed as BACE1 inhibitors were studied using MD simulations over a period of 100 nanoseconds. researchgate.net The results showed that the ligand-protein complexes exhibited minimal fluctuations, indicating stable conformations with good binding affinity. researchgate.net

Similarly, MD simulations were crucial in studying 1H-pyrrolo[3,2-c]quinoline derivatives, which incorporate an (S)-3-amino-1-Boc-pyrrolidine moiety, as dual-acting antagonists for the 5-HT₆ and D₃ receptors. mdpi.com These simulations, running for 100 nanoseconds, were used to assess the stability of the ligand-receptor complexes and the quality of a crucial salt bridge interaction with a conserved aspartic acid residue (D3.32) in the receptor binding sites. mdpi.com The analysis revealed that while certain structural modifications were beneficial for stable interactions at the 5-HT₆ receptor, they were unfavorable for interactions at the D₃ receptor due to higher distortion and less stable complex formation. mdpi.com

Table 2: Application of Molecular Dynamics (MD) Simulations for 1-Aminopyrrolidin-3-ol Derivatives

| Derivative Class | Target | Simulation Length | Key Findings | Reference |

|---|---|---|---|---|

| (3S,4S)-4-Aminopyrrolidine-3-ol | BACE1 | 100 ns | Minimal fluctuations, good binding affinity, stable conformations. | researchgate.net |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling can elucidate the step-by-step pathways of chemical reactions, providing insights into transition states and intermediates that are often too transient to be observed experimentally.

Theoretical Ligand-Receptor Interaction Modeling and Pharmacophore Mapping (Computational Drug Design)

Computational drug design heavily relies on modeling the interaction between a potential drug molecule (ligand) and its biological target (receptor). nih.gov Techniques like molecular docking predict the preferred binding orientation of a ligand, while pharmacophore mapping identifies the essential steric and electronic features required for biological activity. dovepress.comijpsonline.com

The scaffold of 1-aminopyrrolidin-3-ol has been incorporated into molecules designed as inhibitors for various enzymes and receptors. Computational modeling played a key role in their development.

BACE1 Inhibitors : In the effort to discover inhibitors for β-secretase 1 (BACE1), a target for Alzheimer's disease, computational docking was used to study (3S,4S)-4-aminopyrrolidine-3-ol derivatives. researchgate.net The docking studies revealed a favorable orientation of the central pyrrolidine (B122466) ring within the BACE1 active site, which correlated with inhibitory potential. researchgate.net This structure-based design approach led to further modifications to improve properties like cell permeability. researchgate.net

5-HT₆/D₃ Receptor Antagonists : For 1H-pyrrolo[3,2-c]quinoline derivatives featuring a 3-aminopyrrolidine moiety, molecular docking was used to predict their binding modes at the 5-HT₆ and D₃ receptors. mdpi.com These in silico experiments, followed by MD simulations, helped explain the observed structure-activity relationships. The models showed how different substituents on the basic nitrogen atom affected the crucial salt bridge interaction with the conserved aspartate residue in each receptor, providing a rationale for the observed differences in affinity. mdpi.com

Pharmacophore modeling builds on these interaction insights. A pharmacophore is an abstract representation of the key molecular features—such as hydrogen bond donors/acceptors, charged groups, and hydrophobic regions—that are necessary for optimal interaction with a specific receptor. dovepress.comresearchgate.net By understanding the pharmacophore of a series of active compounds or the interaction map of a receptor's binding site, researchers can rationally design new molecules with improved potency and selectivity or screen large virtual libraries for new potential drug candidates. nih.govdovepress.com For derivatives of 1-aminopyrrolidin-3-ol, computational studies that define their interactions within receptor binding sites are a foundational step toward developing such a pharmacophore model. researchgate.netmdpi.com

Advanced Spectroscopic and Spectrometric Characterization of 1 Aminopyrrolidin 3 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Analysis (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural and stereochemical analysis of 1-aminopyrrolidin-3-ol and its derivatives. Techniques such as ¹H and ¹³C NMR provide primary information on the carbon-hydrogen framework, while the analysis of coupling constants and advanced 2D NMR experiments (e.g., COSY, HSQC, HMBC) helps establish connectivity.

The determination of enantiomeric purity and absolute configuration by NMR often requires the use of chiral auxiliaries to convert the enantiomers into diastereomers, which are distinguishable by NMR. nih.gov Two main strategies are employed:

Chiral Derivatizing Agents (CDAs): The enantiomeric mixture of the amine is reacted with a chiral agent to form a covalent bond, resulting in a mixture of diastereomers. These diastereomers have distinct chemical shifts (δ) and coupling constants, allowing for their quantification by integrating the corresponding signals in the ¹H or ¹³C NMR spectrum. wordpress.com

Chiral Solvating Agents (CSAs): The analyte is mixed with a chiral solvent or a chiral lanthanide shift reagent. nih.gov This induces a diastereomeric interaction through non-covalent forces, leading to the separation of signals for the two enantiomers. nih.gov

For example, derivatization of a chiral amine with an enantiopure agent like a derivative of 1,1'-bi-2-naphthol (B31242) (BINOL) can lead to well-resolved proton signals for the resulting diastereomers. nih.govresearchgate.net The difference in chemical shifts (Δδ) between the diastereomeric signals allows for the calculation of enantiomeric excess (ee). If fluorine atoms are present in the derivative or the chiral agent, ¹⁹F NMR can be a highly sensitive method for enantiopurity determination due to its wide chemical shift range and the absence of background signals. nih.gov

Table 1: Representative ¹H NMR Data for a Diastereomeric Derivative of 1-Aminopyrrolidin-3-ol

| Proton | (R)-Amine-(S)-CDA δ (ppm) | (S)-Amine-(S)-CDA δ (ppm) | Δδ (ppm) |

| H-2a | 3.65 | 3.62 | 0.03 |

| H-2b | 3.50 | 3.46 | 0.04 |

| H-3 | 4.55 | 4.60 | -0.05 |

| H-4a | 2.10 | 2.12 | -0.02 |

| H-4b | 1.95 | 1.98 | -0.03 |

| H-5a | 3.40 | 3.37 | 0.03 |

| H-5b | 3.25 | 3.21 | 0.04 |

Note: Data are hypothetical and for illustrative purposes to show the principle of signal separation for diastereomers.

Mass Spectrometry Techniques in Synthetic Pathway Verification and Analysis

Mass spectrometry (MS) is a powerful technique used to confirm the molecular weight and elemental composition of 1-aminopyrrolidin-3-ol and its synthetic intermediates. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the molecular formula of a compound.

In addition to molecular weight determination, MS, particularly when coupled with tandem mass spectrometry (MS/MS), provides crucial structural information through the analysis of fragmentation patterns. osu.edu The fragmentation of aliphatic amines in electron ionization (EI) mass spectrometry is characterized by specific cleavage pathways. youtube.com A predominant fragmentation mode for amines is the α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. youtube.commiamioh.edu This process results in the formation of a stable, nitrogen-containing cation.

For a compound like 3-aminopyrrolidine (B1265635), the molecular ion (M⁺) peak may be observed, and its odd mass-to-charge ratio (m/z) would be consistent with the nitrogen rule for a molecule with an odd number of nitrogen atoms. youtube.com The GC-MS data for the related compound 3-aminopyrrolidine shows characteristic fragment ions. nih.gov Analysis of these fragments helps to confirm the structure of the pyrrolidine (B122466) ring and the position of the amino group.

Table 2: Example GC-MS Fragmentation Data for 3-Aminopyrrolidine

| m/z | Proposed Fragment Identity | Fragmentation Pathway |

| 86 | [C₄H₁₀N₂]⁺˙ (Molecular Ion) | - |

| 57 | [C₃H₇N]⁺ | Loss of •CH₂NH |

| 44 | [C₂H₆N]⁺ | α-cleavage |

| 43 | [C₂H₅N]⁺˙ | α-cleavage with H rearrangement |

| 42 | [C₂H₄N]⁺ | Loss of H from m/z 43 |

Source: Adapted from NIST Mass Spectrometry Data Center for 3-Aminopyrrolidine. nih.gov

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. wikipedia.org This technique provides unambiguous information about bond lengths, bond angles, and the absolute configuration of chiral centers. nih.gov

The process involves growing a single, high-quality crystal of the compound, which is then irradiated with a beam of X-rays. wikipedia.org The diffraction pattern produced by the crystal is used to calculate an electron density map, from which the positions of the atoms in the crystal lattice can be determined. wikipedia.org For chiral molecules like 1-aminopyrrolidin-3-ol, crystallographic analysis of a single enantiomer or a derivative containing a heavy atom allows for the determination of the absolute stereochemistry (R or S configuration) using anomalous dispersion effects.

The resulting structural data are crucial for understanding intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing and influence the physical properties of the material.

Table 3: Representative Crystallographic Data for a Chiral Aminopyrrolidine Derivative

| Parameter | Example Value |

| Chemical Formula | C₁₁H₁₅N₅ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.5677 |

| b (Å) | 8.1755 |

| c (Å) | 14.846 |

| β (°) | 93.783 |

| Volume (ų) | 1158.7 |

| Z (molecules/unit cell) | 4 |

Note: Data are adapted from a representative small molecule crystal structure for illustrative purposes. researchgate.net

Chiral Chromatography (HPLC, GC) for Purity and Enantiomeric Excess Determination

Chiral chromatography is the primary method for separating enantiomers and accurately determining the enantiomeric excess (ee) of 1-aminopyrrolidin-3-ol and its derivatives. heraldopenaccess.us Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) can be employed for this purpose. nih.gov

The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Alternatively, the enantiomeric mixture can be derivatized with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. nih.gov

For HPLC analysis, pre-column derivatization of the amine with an agent such as 4-nitrobenzoic acid can produce diastereomeric amides that are readily separable on a chiral column. researchgate.net The detector response (e.g., UV absorbance) for each separated enantiomer is proportional to its concentration. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers. This method is highly accurate, precise, and sensitive for quality control and the analysis of products from asymmetric synthesis. heraldopenaccess.usresearchgate.net

Table 4: Example Chiral HPLC Data for Enantiomeric Excess (ee) Determination

| Enantiomer | Retention Time (min) | Peak Area |

| (R)-1-Aminopyrrolidin-3-ol derivative | 12.5 | 98,500 |

| (S)-1-Aminopyrrolidin-3-ol derivative | 14.2 | 1,500 |

| Calculation | ||

| Total Area | 100,000 | |

| % (R)-enantiomer | 98.5% | |

| % (S)-enantiomer | 1.5% | |

| Enantiomeric Excess (ee) | 97.0% |

Note: Data are hypothetical and for illustrative purposes.

Applications in Advanced Organic Synthesis and Pre Clinical Research Scaffolds

Utilization in the Synthesis of Pyrrolidine-Based Scaffolds for Medicinal Chemistry Research (e.g., BACE1 inhibitors, anti-AD agents, enzyme inhibitors, SAR studies)

The 1-aminopyrrolidin-3-ol scaffold is a cornerstone in the design and synthesis of novel enzyme inhibitors, particularly in the context of neurodegenerative diseases like Alzheimer's Disease (AD). Alzheimer's is characterized by the accumulation of β-amyloid plaques in the brain, a process initiated by the β-secretase 1 (BACE1) enzyme. nih.gov Consequently, the development of potent and selective BACE1 inhibitors is a primary therapeutic strategy to slow the progression of AD. nih.gov

Researchers have synthesized libraries of compounds using the (3S,4S)-4-aminopyrrolidine-3-ol core to explore their BACE1 inhibitory potential. bhsai.org This scaffold serves as a central framework to which various functional groups can be attached, allowing for systematic Structure-Activity Relationship (SAR) studies. SAR investigations are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds.

Beyond BACE1, the aminopyrrolidine framework has been explored for the discovery of other types of enzyme inhibitors. For example, derivatives of (S)-3-aminopyrrolidine have been identified as dual inhibitors of Abl and PI3K kinases, which are targets in cancer therapy. mdpi.com Additionally, novel 3-aminopyrrolidine (B1265635) derivatives have been synthesized and evaluated as antagonists for the human CC chemokine receptor 2 (CCR2), a target for inflammatory diseases. frontiersin.org

| Compound | BACE1 Inhibition IC₅₀ (Enzyme Assay) | BACE1 Inhibition (Cell-Based Assay) | Selectivity over BACE2 | Selectivity over Cathepsin D |

|---|---|---|---|---|

| Derivative 7c | 0.05 µM | 40% inhibition @ 10 µM | High | High |

| Derivative 11a | 0.12 µM | IC₅₀: 1.7 µM | High | High |

Integration into Natural Product Analogue Synthesis

Natural products have historically been a rich source of inspiration for drug discovery, providing complex and biologically active molecular architectures. nih.gov The pyrrolidine (B122466) ring is a recurring motif in a vast number of natural products, especially in the alkaloid family. nih.gov The synthesis of analogues of these natural products is a common strategy in medicinal chemistry to create compounds with improved potency, better selectivity, or more favorable pharmacokinetic profiles.

Functionalized building blocks such as 1-aminopyrrolidin-3-ol are valuable precursors in this endeavor. They provide a ready-made, stereochemically defined core that mimics a portion of the natural product. This allows chemists to bypass more complex synthetic routes and focus on modifying other parts of the molecule. For example, in the pursuit of potent β-N-acetylhexosaminidase inhibitors, researchers have synthesized pyrrolidine analogues of the natural product pochonicine. chemrxiv.org This work demonstrates how creating modified versions of a natural product's core structure can lead to potent and selective enzyme inhibitors, and it underscores the importance of the specific stereochemistry and functionalization of the pyrrolidine ring for biological activity. chemrxiv.org

Precursor in the Development of Advanced Materials and Functional Molecules

The utility of 1-aminopyrrolidin-3-ol extends beyond medicinal chemistry into the realm of materials science and catalysis. The development of functional molecules, such as chiral ligands and catalysts, is essential for advancing asymmetric synthesis, a field focused on creating specific stereoisomers of chiral molecules.

Functionalized pyrrolidines are key components in a variety of powerful ligands and organocatalysts. criver.com For instance, complex pyrrolidine-based phosphoramidite (B1245037) and phosphine (B1218219) ligands have been developed for use in palladium- and gold-catalyzed enantioselective reactions. criver.comuniroma1.it These catalysts create a specific chiral environment that directs the formation of one enantiomer over the other, which is critically important in the synthesis of pharmaceuticals. The presence of both an amino and a hydroxyl group on the 1-aminopyrrolidin-3-ol ring, along with its defined stereochemistry, makes it an excellent starting material for the synthesis of such sophisticated ligands. These functional groups provide convenient handles for further chemical modification, allowing for the fine-tuning of the catalyst's electronic and steric properties to achieve high levels of selectivity.

Strategic Use in Scaffold Hopping Methodologies in Drug Discovery Research

Scaffold hopping is a widely used and powerful strategy in modern medicinal chemistry. It involves replacing the central core (scaffold) of a known active compound with a structurally different one, with the goal of retaining or improving biological activity while enhancing other properties such as potency, selectivity, metabolic stability, or patentability. bhsai.org This technique allows researchers to explore new chemical space and escape the limitations of an existing chemical series.

Saturated, three-dimensional scaffolds are often sought-after replacements for flat, aromatic cores, as they can lead to improved physicochemical properties like solubility and provide better spatial projection of substituents to interact with biological targets. The 1-aminopyrrolidin-3-ol structure is an exemplary candidate for a scaffold hop. Its rigid, non-planar, and stereochemically defined nature makes it an ideal replacement for a less desirable core in a lead compound. By using this scaffold, medicinal chemists can maintain the crucial spatial arrangement of key binding groups while introducing a completely new and often more favorable core structure, potentially overcoming issues of toxicity or poor pharmacokinetics associated with the original scaffold.

Emerging Research Directions and Future Challenges

Development of Novel and Sustainable Synthetic Routes

The pursuit of environmentally benign and efficient synthetic methodologies is a paramount goal in modern organic chemistry. For 1-Aminopyrrolidin-3-ol and its derivatives, research is increasingly focused on developing sustainable synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources.

One promising approach is the application of "borrowing hydrogen" methodology. This strategy allows for the use of alcohols as alkylating agents, with water being the sole byproduct, thus representing a highly atom-economical process. The direct synthesis of 3-pyrrolidinols has been demonstrated using 1,2,4-butanetriol (B146131) and various amines, showcasing the potential of this method for creating the core pyrrolidinol structure in a green manner. researchgate.net

Another avenue of exploration is the use of biosourced starting materials. For instance, levulinic acid, a versatile platform chemical derived from biomass, can be a precursor for pyrrolidone derivatives, which can then be further functionalized to yield compounds like 1-Aminopyrrolidin-3-ol. rsc.org The direct conversion of such bio-based feedstocks, often without the need for catalysts or harsh solvents, aligns with the principles of green chemistry. rsc.org

Future challenges in this area include the development of catalytic systems that can achieve high stereoselectivity in the synthesis of chiral pyrrolidinols from sustainable sources. The stereochemistry of the pyrrolidine (B122466) ring is crucial for its biological activity, and controlling it efficiently and sustainably remains a key objective. researchgate.net

Exploration of Unconventional Reactivity Profiles and Catalytic Applications

The unique arrangement of functional groups in 1-Aminopyrrolidin-3-ol suggests a rich and potentially unconventional reactivity profile. The N-amino group, in particular, can participate in unique transformations not typically observed with simple secondary amines. Research in this area aims to uncover and harness this reactivity for the synthesis of novel molecular architectures.

For example, the oxidative decarboxylation of N-carbamimidoyl-L-proline, a related N-substituted pyrrolidine, followed by intermolecular trapping of the resulting iminium intermediate by nucleophiles, demonstrates a pathway to the formation of unusual 2-aminopyrrolidine-1-carboxamidine structures. nih.gov This type of transformation could potentially be adapted for 1-Aminopyrrolidin-3-ol, leading to new classes of heterocyclic compounds.

Furthermore, the pyrrolidine scaffold, particularly in its chiral forms, is a well-established motif in organocatalysis. Proline and its derivatives are effective catalysts for a wide range of asymmetric reactions, including aldol (B89426) condensations, Mannich reactions, and Michael additions. researchgate.netmdpi.com The presence of both a hydroxyl group and an N-amino group in 1-Aminopyrrolidin-3-ol offers opportunities for the design of novel bifunctional or even trifunctional organocatalysts. These catalysts could potentially exhibit unique selectivities and reactivities in asymmetric synthesis.

| Catalytic Application | Reaction Type | Potential Advantage of 1-Aminopyrrolidin-3-ol Scaffold |

| Asymmetric Aldol Condensation | C-C bond formation | Bifunctional activation via amine and hydroxyl groups |

| Asymmetric Mannich Reaction | C-C bond formation | Control of stereochemistry through rigid scaffold |

| Michael Addition | C-C bond formation | Potential for cooperative catalysis with the N-amino group |

| 1,3-Dipolar Cycloaddition | Heterocycle synthesis | Chiral environment for controlling stereoselectivity |

The challenge lies in systematically exploring the reactivity of the N-amino group in conjunction with the other functionalities and designing catalysts that can effectively harness these properties for selective transformations.

Integration with Artificial Intelligence and Machine Learning in Retrosynthetic Analysis

Machine learning models can also be used to predict the outcomes of reactions, including yields and stereoselectivity, for novel substrates. rsc.orgnih.gov This predictive capability can significantly accelerate the optimization of synthetic routes to functionalized pyrrolidinols. By combining machine learning with computational chemistry methods like density functional theory (DFT), it is possible to gain a deeper understanding of reaction mechanisms and identify key factors that control reactivity and selectivity. researchgate.net

| AI/ML Application | Description | Relevance to 1-Aminopyrrolidin-3-ol |

| Retrosynthesis Prediction | Algorithms suggest synthetic pathways by working backward from the target molecule. nih.gov | Identifies efficient routes to complex pyrrolidinol derivatives. |

| Reaction Outcome Prediction | Models predict the products, yields, and stereoselectivity of chemical reactions. nih.gov | Optimizes reaction conditions for the synthesis and functionalization of the scaffold. |

| Mechanism Elucidation | Combination of ML and quantum chemistry to understand reaction pathways. | Provides insights into the unconventional reactivity of the N-amino group. |

A significant challenge in this area is the need for large, high-quality datasets of chemical reactions to train accurate and reliable AI models. Furthermore, integrating the nuanced understanding and intuition of experienced chemists with the data-driven predictions of AI remains an active area of research. nih.gov

Expanding the Scope of Pyrrolidinol Scaffolds in Chemical Biology Tools

The pyrrolidine ring is a privileged scaffold in drug discovery due to its ability to present substituents in well-defined three-dimensional orientations, facilitating precise interactions with biological targets. researchgate.net The functional handles on 1-Aminopyrrolidin-3-ol make it an attractive starting point for the development of sophisticated chemical biology tools to probe biological systems.

One key area of application is in the design of chemical probes. These are small molecules that can be used to study the function of proteins and other biomolecules in their native environment. The concept of "reverse design" involves taking a molecule with known biological activity and modifying it to create a high-quality probe. ethz.ch The hydroxyl and amino groups of 1-Aminopyrrolidin-3-ol provide convenient points for the attachment of reporter tags, such as fluorescent dyes or affinity labels, without significantly perturbing the core structure responsible for biological activity.

Furthermore, the principles of bioorthogonal chemistry, which involve reactions that can occur in living systems without interfering with native biochemical processes, are crucial for the development of advanced chemical biology tools. researchgate.netwikipedia.org The N-amino group of 1-Aminopyrrolidin-3-ol could potentially be functionalized with a bioorthogonal handle, allowing for the specific labeling and tracking of molecules containing this scaffold within a cellular context.

The development of pyrrolidine-based CXCR4 antagonists highlights the potential of this scaffold in targeting specific biological pathways. nih.gov By incorporating pyrrolidinol cores into such molecules and further equipping them with bioorthogonal functionalities, researchers can create powerful tools for studying disease mechanisms and for targeted drug delivery.

Future challenges include the design of pyrrolidinol-based probes with improved cell permeability and target specificity. Additionally, exploring the use of the N-amino group in novel bioorthogonal ligation strategies could open up new avenues for in vivo imaging and diagnostics.

Q & A

Q. What are the key physicochemical properties of 1-Aminopyrrolidin-3-ol, and how do they influence experimental design?

1-Aminopyrrolidin-3-ol is a chiral pyrrolidine derivative with molecular formula C₄H₁₀N₂O , featuring both amino (-NH₂) and hydroxyl (-OH) functional groups. Its stereochemistry (e.g., (3R,4R) configurations in analogs) significantly impacts reactivity and solubility . Key properties include:

- Hydrogen-bonding capacity : The -OH and -NH₂ groups enable interactions with polar solvents and biological targets, necessitating anhydrous conditions for reactions sensitive to moisture .

- Melting point : Analogous compounds like 1-Aminopyrrolidin-2-one hydrochloride have melting points around 227°C, suggesting thermal stability during synthesis .

- Chirality : Requires enantioselective synthesis or resolution techniques to isolate active stereoisomers for biological studies .

Methodological Insight : Use polar aprotic solvents (e.g., DMF) for reactions involving nucleophilic substitution, and characterize purity via HPLC with chiral columns .

Q. What synthetic routes are commonly employed to prepare 1-Aminopyrrolidin-3-ol?

Two primary methodologies are used:

Asymmetric 1,3-Dipolar Cycloaddition : A dipolarophile (e.g., methyl acrylate) reacts with an achiral ylide precursor, followed by reduction with lithium aluminum hydride (LAH) and catalytic hydrogenation to introduce the amino group .

Chiral Auxiliary Approach : Enantiopure intermediates are synthesized using chiral auxiliaries (e.g., Evans oxazolidinones), ensuring stereochemical control. Post-functionalization introduces the hydroxyl group via oxidation-reduction sequences .

Critical Considerations : Monitor reaction stereochemistry using circular dichroism (CD) or X-ray crystallography (e.g., as in ) to confirm configuration .

Q. What analytical techniques are essential for characterizing 1-Aminopyrrolidin-3-ol?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm structure and stereochemistry. For example, coupling constants in pyrrolidine derivatives distinguish axial/equatorial substituents .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves absolute configuration, as demonstrated in structural studies of related pyrrolidines .

- HPLC with Chiral Columns : Essential for enantiomeric excess (ee) determination .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of 1-Aminopyrrolidin-3-ol derivatives?

The (3R,4R) configuration in analogs like (3R,4R)-4-amino-1-methylpyrrolidin-3-ol enhances binding to enzymes (e.g., kinases) due to optimal spatial alignment of functional groups . For example:

- Enzyme Inhibition : Stereospecific interactions with catalytic sites (e.g., hydrogen bonding with -OH/-NH₂) improve inhibitory potency by 10–100× compared to racemic mixtures .

- Pharmacokinetics : Enantiomers with (3S) configurations may exhibit faster metabolic clearance due to altered interactions with cytochrome P450 enzymes .

Experimental Design : Use molecular docking simulations to predict binding modes, followed by enzymatic assays (e.g., fluorescence-based kinase assays) to validate activity .

Q. How can researchers resolve contradictions in reported biological data for 1-Aminopyrrolidin-3-ol analogs?

Discrepancies in activity data (e.g., conflicting IC₅₀ values) often arise from:

- Impurity Profiles : Trace solvents or stereoisomers in samples skew results. Validate purity via LC-MS and elemental analysis .

- Assay Conditions : pH, temperature, or co-solvents (e.g., DMSO) affect compound stability. Standardize protocols using guidelines from (e.g., GHS 4.0 handling practices) .

- Target Selectivity : Off-target effects in cell-based vs. enzyme assays. Use orthogonal assays (e.g., SPR, ITC) to confirm binding specificity .

Q. What computational strategies predict the reactivity of 1-Aminopyrrolidin-3-ol in novel reactions?

- Retrosynthetic AI Tools : Platforms like Pistachio or Reaxys propose one-step synthetic routes by analyzing >10⁶ reactions from chemical databases .

- DFT Calculations : Predict regioselectivity in nucleophilic substitutions (e.g., favoring C3 over C2 hydroxylation) by modeling transition states .

- Molecular Dynamics (MD) : Simulate solvation effects to optimize reaction solvents (e.g., water vs. THF) .

Validation : Cross-check computational predictions with small-scale experimental trials (e.g., 0.1 mmol reactions) .

Q. What safety protocols are critical when handling 1-Aminopyrrolidin-3-ol in the lab?

- Personal Protective Equipment (PPE) : Nitrile gloves, goggles, and lab coats to prevent skin/eye contact (H315, H319 per GHS 4.0) .

- Ventilation : Use fume hoods for reactions generating dust/aerosols (P261, P280) .

- Waste Disposal : Follow ECHA guidelines (Section 13 of ) for neutralizing and segregating hazardous waste .

Note : Analogous compounds like 2-Aminopyridin-3-ol require respiratory protection (P335) due to irritation risks .

Q. How can researchers leverage 1-Aminopyrrolidin-3-ol as a chiral building block in drug discovery?

- Peptidomimetics : Replace proline residues in peptides to enhance metabolic stability .

- Kinase Inhibitors : Functionalize the amino group with aryl sulfonamides for ATP-binding site interactions .

- Prodrug Design : Esterify the hydroxyl group for improved bioavailability, as seen in antiviral agents .

Case Study : (3R,4R)-4-amino-1-methylpyrrolidin-3-ol was used to synthesize a spirocyclic kinase inhibitor with nanomolar potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.